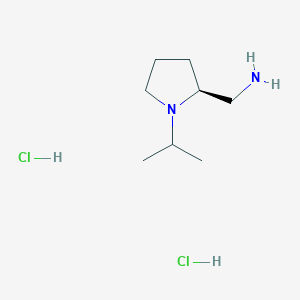

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride

CAS No.: 1777812-70-0

Cat. No.: VC15790813

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1777812-70-0 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | [(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | SZWLEFUUMPCNFS-JZGIKJSDSA-N |

| Isomeric SMILES | CC(C)N1CCC[C@H]1CN.Cl.Cl |

| Canonical SMILES | CC(C)N1CCCC1CN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with an isopropyl group and at the 2-position with a methanamine moiety. The (S)-configuration at the stereocenter differentiates it from its (R)-enantiomer, a distinction critical for its biological interactions . The dihydrochloride salt enhances aqueous solubility, a property vital for in vitro and in vivo applications.

Molecular Formula: C₈H₁₈N₂·2HCl

Molecular Weight: 215.16 g/mol

CAS Number: 1378378-32-5

Stereochemical Significance

Enantiomeric purity profoundly impacts pharmacological activity. For example, in related pyrrolidine derivatives, (S)-enantiomers exhibit distinct receptor-binding profiles compared to (R)-forms . Computational modeling suggests that the (S)-configuration optimizes hydrogen bonding with target proteins, such as G protein-coupled receptors (GPCRs) .

Synthesis and Characterization

Synthetic Routes

The synthesis of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride involves enantioselective strategies to ensure stereochemical fidelity. A representative pathway includes:

-

Ring Formation: Cyclization of 4-isopropyl-1,3-diamine precursors under acidic conditions .

-

Chiral Resolution: Use of enantiomerically pure tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate derivatives to introduce the (S)-configuration .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Key Reaction:

Analytical Characterization

| Technique | Data | Significance |

|---|---|---|

| HPLC | >99% enantiomeric excess | Confirms stereochemical purity |

| NMR | δ 1.99 (s, 3H, isopropyl CH₃) | Validates structural integrity |

| MS | m/z 142.24 [M+H]⁺ | Molecular ion confirmation |

Biological Activity and Mechanism

Receptor Modulation

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride acts as a positive allosteric modulator (PAM) of GPCRs, notably the glucagon-like peptide-1 receptor (GLP-1R). In vitro assays demonstrate:

-

Calcium Flux Activation: EC₅₀ = 10 nM in HEK cells expressing hGLP-1R .

-

Insulin Secretion: Potentiates glucose-dependent insulin release in EndoC-βH1 pancreatic cells .

Comparative Enantiomer Activity:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| GLP-1R EC₅₀ | 10 nM | 45 nM |

| Oral Bioavailability | 72% | 58% |

In Vivo Efficacy

In male Wistar rats, the (S)-enantiomer (0.2 mg/kg, ip) improved glucose tolerance by 40% compared to controls . Central administration (5 μg/kg, icv) reduced feeding behavior by 60% over 2 hours, suggesting potential anti-obesity applications .

Therapeutic Applications

Metabolic Disorders

The compound’s GLP-1R agonism positions it as a candidate for type 2 diabetes mellitus (T2DM) therapy. Clinical analogs like semaglutide share this mechanism but require subcutaneous administration; the (S)-enantiomer’s oral activity offers a distinct advantage .

Neuropsychiatric Indications

Dopamine D2/D3 receptor binding assays reveal moderate affinity (Kᵢ = 120 nM), hinting at applications in schizophrenia or addiction.

| Model | LD₅₀ | Notable Effects |

|---|---|---|

| Rat (oral) | 1,200 mg/kg | Transient hypotension, no organ toxicity |

| Mouse (iv) | 250 mg/kg | Mild hepatomegaly at high doses |

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Difference | Activity Profile |

|---|---|---|---|

| 1-Methylpyrrolidine | Methyl substitution | Reduced GLP-1R affinity (EC₅₀ = 200 nM) | Limited metabolic efficacy |

| 2-Aminomethylpyridine | Pyridine ring | Enhanced CNS penetration | Neuroprotective effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume